molecular formula C21H27F3N6O2 B2887912 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-15-1

1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Katalognummer: B2887912
CAS-Nummer: 2097938-15-1
Molekulargewicht: 452.482
InChI-Schlüssel: PZAUUVLMQJTEAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a methoxy group, a methyl group, a pyrazole ring, a piperidine ring, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, piperidine, and piperazine rings would contribute to the rigidity of the molecule, while the methoxy and trifluoromethyl groups could influence its polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, and the piperazine ring can undergo reactions with acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and trifluoromethyl groups could increase its lipophilicity, which could influence its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

G Protein-Biased Dopaminergics Discovery

  • A study by Möller et al. (2017) discusses the discovery of G protein-biased dopaminergics utilizing a structural motif similar to the compound . These compounds demonstrated high-affinity partial agonism at dopamine D2 receptors, indicating potential applications in developing new therapeutics for psychiatric disorders such as schizophrenia. The study highlights the synthesis and pharmacological characterization of these compounds, including their in vivo antipsychotic activity Möller et al., 2017.

Synthesis and Receptor Binding Assays

  • Research by Guca (2014) explored the synthesis of pyrazolo[1,5-a]pyridine derivatives, closely related to the queried compound, and their receptor binding affinity. The study suggests these compounds as potential ligands for dopamine receptors, highlighting their synthesis and potential as neuropharmacological agents Guca, 2014.

Molecular Interaction Studies

  • Shim et al. (2002) investigated the molecular interactions of a compound with the CB1 cannabinoid receptor, providing insights into the structure-activity relationships and the potential for designing receptor-selective ligands. This type of research is crucial for developing targeted therapies in neurology and pain management Shim et al., 2002.

Novel HIV-1 Inhibitors

  • A study by Romero et al. (1994) discussed the discovery and bioactivity of bis(heteroaryl)piperazines, a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research highlights the potential of structurally similar compounds in antiviral therapy Romero et al., 1994.

Antimicrobial Activity

  • Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives. Studies like this showcase the broad application of similar compounds in combating microbial infections Patel et al., 2011.

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Zukünftige Richtungen

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential uses in various fields such as medicinal chemistry .

Eigenschaften

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N6O2/c1-27-14-17(19(26-27)32-2)20(31)30-7-5-16(6-8-30)28-9-11-29(12-10-28)18-4-3-15(13-25-18)21(22,23)24/h3-4,13-14,16H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAUUVLMQJTEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.